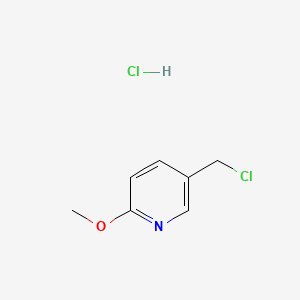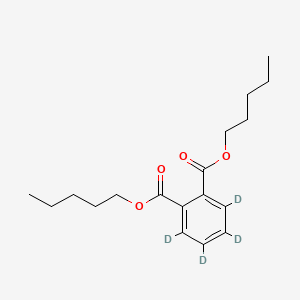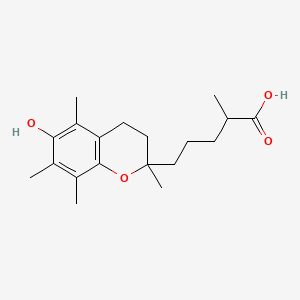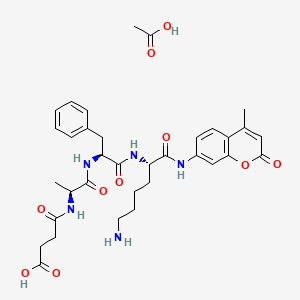
N-Succinyl-Ala-Phe-Lys 7-amido-4-methylcoumarin acetate salt
Vue d'ensemble
Description
N-Succinyl-Ala-Phe-Lys 7-amido-4-methylcoumarin acetate salt is a chemical compound with the empirical formula C32H39N5O8 · C2H4O2 . It has a molecular weight of 681.73 . This compound is typically available in powder form .
Molecular Structure Analysis
The SMILES string for this compound isCC (O)=O.C [C@H] (NC (=O)CCC (O)=O)C (=O)N [C@@H] (Cc1ccccc1)C (=O)N [C@@H] (CCCCN)C (=O)Nc2ccc3C (C)=CC (=O)Oc3c2 . This provides a text representation of the compound’s molecular structure. Physical And Chemical Properties Analysis
N-Succinyl-Ala-Phe-Lys 7-amido-4-methylcoumarin acetate salt is soluble in 1 M NH4OH, forming a clear to slightly hazy, colorless to light yellow solution at a concentration of 50 mg/mL . It should be stored at a temperature of -20°C .Applications De Recherche Scientifique
Enzyme Hydrolysis and Functionality
N-Succinyl-Ala-Phe-Lys 7-amido-4-methylcoumarin is used as a substrate to study enzyme hydrolysis. For example, it helps in identifying and characterizing enzymes like PepN in Escherichia coli, which is responsible for the hydrolysis of similar substrates. This enzyme displays functionality similar to downstream processing enzymes in Archaea and Eukarya (Chandu, Kumar, & Nandi, 2003).
Protease Activities in Biological Samples
The compound has been used to detect protease activities in biological samples like rabbit reticulocyte lysates and wheat germ lysates, indicating the presence of enzymes like aminopeptidase, chymotrypsin, and elastase (Mumford, Pickett, Zimmerman, & Strauss, 1981).
Characterization of Multicatalytic Proteinase
It's also used in studying the active site and inhibition kinetics of multicatalytic proteinases, contributing to a better understanding of their catalytic properties (Mason, 1990).
Enzyme Reactivity in Confined Spaces
The reactivity of enzymes like α-chymotrypsin in confined spaces, such as block-copolymer vesicles, has been studied using N-succinyl-Ala-Ala-Phe-7-amido-4-methylcoumarin. This research helps in understanding how enzyme activities are affected by physical constraints (Chen, Rausch, Schönherr, & Vancso, 2010).
Transport Studies
The compound is utilized in studies related to the transport of amino acid aryl amides by the intestinal H+/peptide cotransport system, PEPT1, in cells and organisms. This has implications for drug delivery and absorption (Börner, Fei, Hartrodt, Ganapathy, Leibach, Neubert, & Brandsch, 1998).
Investigation of Proteasome Activities
Its use in studies on proteasome activities in various organisms, including humans, has provided insights into the proteolytic processes important for protein degradation and related cellular functions (Reidlinger, Pike, Savory, Murray, & Rivett, 1997).
Safety And Hazards
This compound is classified as having acute toxicity (category 4) for oral, dermal, and inhalation exposure. It is also classified as a category 2 carcinogen, and as a category 2 irritant for the eyes and skin. It is also classified as having specific target organ toxicity following single exposure (category 3) .
Propriétés
IUPAC Name |
acetic acid;4-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H39N5O8.C2H4O2/c1-19-16-29(41)45-26-18-22(11-12-23(19)26)35-31(43)24(10-6-7-15-33)36-32(44)25(17-21-8-4-3-5-9-21)37-30(42)20(2)34-27(38)13-14-28(39)40;1-2(3)4/h3-5,8-9,11-12,16,18,20,24-25H,6-7,10,13-15,17,33H2,1-2H3,(H,34,38)(H,35,43)(H,36,44)(H,37,42)(H,39,40);1H3,(H,3,4)/t20-,24-,25-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSFJDCMZVSMICC-FMQWQMCSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCN)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C)NC(=O)CCC(=O)O.CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](C)NC(=O)CCC(=O)O.CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H43N5O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
681.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Succinyl-Ala-Phe-Lys 7-amido-4-methylcoumarin acetate salt | |
CAS RN |
117756-27-1 | |
| Record name | N-Succinyl-Ala-Phe-Lys 7-amido-4-methylcoumarin acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



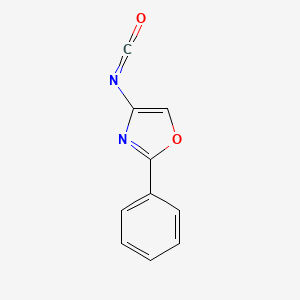
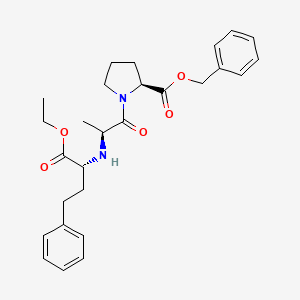
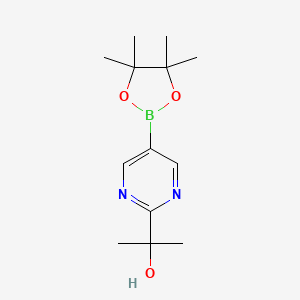
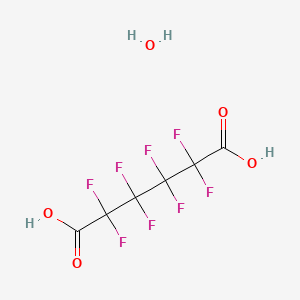
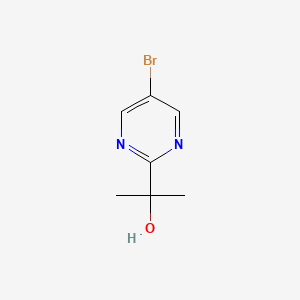
![1h-Cyclobuta[b]cyclopenta[e]pyridine](/img/structure/B570213.png)

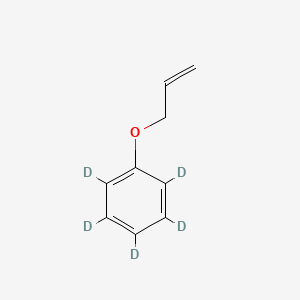
![N-Acetyl-3-[(3-amino-3-oxopropyl)sulfinyl]-L-alanine](/img/structure/B570217.png)
